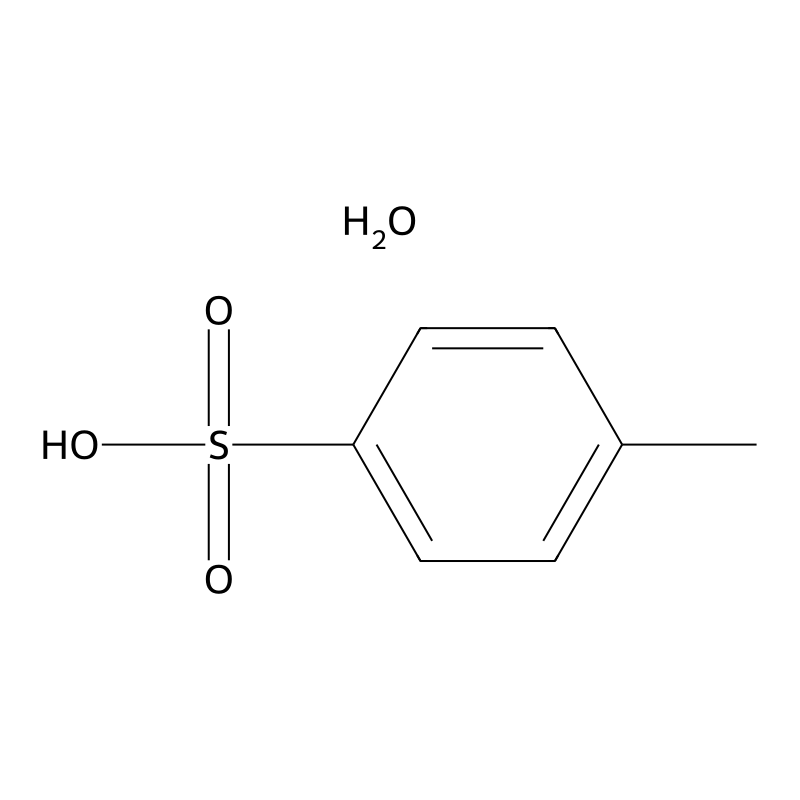

p-Toluenesulfonic acid monohydrate

C7H10O4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H10O4S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Application: p-Toluenesulfonic acid monohydrate is used as a catalyst in the synthesis of resveratrol .

- Results: The use of p-Toluenesulfonic acid monohydrate as a catalyst can help improve the efficiency of the synthesis process .

- Application: It is used in oxane derivatives as an antimalarial agent .

- Results: The use of p-Toluenesulfonic acid monohydrate in the synthesis of these derivatives can contribute to the development of new antimalarial drugs .

Synthesis of Resveratrol

Antimalarial Agent

Preparation of 1,3,5-Trisubstituted Pyrazoles Derivatives

- Application: p-Toluenesulfonic acid monohydrate is used as a catalyst in the synthesis of resveratrol .

- Results: The use of p-Toluenesulfonic acid monohydrate as a catalyst can help improve the efficiency of the synthesis process .

- Application: It is used as substituted piperidine and unsymmetrical benzyl .

- Results: The use of p-Toluenesulfonic acid monohydrate in the synthesis of these derivatives can contribute to the development of new organic compounds .

Catalyst in the Synthesis of Resveratrol

Substituted Piperidine and Unsymmetrical Benzyl

Preparation of Selenated Ketene Dithio

- Application: p-Toluenesulfonic acid monohydrate is used in the preparation of tosylates .

- Results: The use of p-Toluenesulfonic acid monohydrate in the synthesis of tosylates can contribute to the development of new organic compounds .

- Application: p-Toluenesulfonic acid monohydrate is used as a catalyst in various organic transformations .

- Results: The use of p-Toluenesulfonic acid monohydrate as a catalyst can help improve the efficiency of the synthesis process, leading to high selectivity, excellent yields, and ease of product isolation .

- Application: p-Toluenesulfonic acid monohydrate is used in sustainable and green chemistry applications .

- Results: The use of p-Toluenesulfonic acid monohydrate enables the synthesis of many important structural scaffolds without any hazardous metals, making it desirable in numerous applications of sustainable and green chemistry .

Preparation of Tosylates

Catalyst in Organic Transformations

Sustainable and Green Chemistry

p-Toluenesulfonic acid monohydrate is a hygroscopic organic compound with the molecular formula and a molecular weight of approximately 190.22 g/mol. It appears as a white to pink crystalline solid and is known for its mild odor. This compound is commonly used as a catalyst in various

p-TsOH·H2O is a strong acid and can cause irritation or burns upon contact with skin or eyes. It can also be corrosive to metals. Always handle p-TsOH·H2O with appropriate personal protective equipment (PPE) in a well-ventilated fume hood according to laboratory safety protocols.

Further Studies

Current research explores the application of p-TsOH·H2O in various fields, including:

- Development of new catalysts for organic synthesis.

- Design of ionic liquids for cleaner and more efficient reactions.

- Applications in material science for polymer synthesis.

- Pubchem: )

- Fischer-Speier Esterification:

- Acetal formation:

- Protecting group chemistry:

- Sigma Aldrich MSDS p-TsOH:

- Recent Developments in p-Toluenesulfonic Acid-Catalyzed Reactions: )

- p-Toluenesulfonic Acid Functionalized Ionic Liquids for Catalysis

- p-Toluenesulfonic Acid Based Catalysts for Polycondensation Reactions

- Esterification: It promotes the formation of esters from alcohols and carboxylic acids.

- Reductive Amination: It aids in the conversion of aldehydes or ketones into amines through the addition of ammonia or amines in the presence of reducing agents .

- Synthesis of Bioactive Compounds: It is utilized in synthesizing complex molecules, such as resveratrol and various oxane derivatives, which have applications in medicinal chemistry .

The biological activity of p-toluenesulfonic acid monohydrate has been explored in various contexts:

- Antimalarial Activity: Certain derivatives synthesized using this compound have shown potential antimalarial properties, indicating its relevance in drug discovery .

- Catalytic Role in Pharmaceuticals: Its effectiveness as a catalyst in synthesizing bioactive compounds makes it valuable in pharmaceutical applications .

p-Toluenesulfonic acid monohydrate can be synthesized through several methods:

- Sulfonation of Toluene:

- Toluene is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group, followed by hydration to form the monohydrate.

- Hydration of p-Toluenesulfonic Acid:

- Recrystallization:

- The compound can also be purified via recrystallization from water or alcohol, enhancing its purity for laboratory use.

p-Toluenesulfonic acid monohydrate has diverse applications across various fields:

- Catalyst in Organic Synthesis: It is widely used in laboratories for catalyzing organic reactions due to its effectiveness and ease of handling.

- Chemical Intermediate: It serves as a key intermediate in the production of pharmaceuticals and agrochemicals.

- Laboratory Reagent: Commonly employed as a reagent in analytical chemistry and synthetic organic chemistry .

Studies on p-toluenesulfonic acid monohydrate often focus on its interactions with other compounds during catalytic processes. Its ability to form complexes with substrates enhances reaction rates and selectivity, making it an important subject for research on catalytic mechanisms. Additionally, its hygroscopic nature necessitates careful handling to avoid moisture-related degradation during experiments .

Several compounds share structural similarities with p-toluenesulfonic acid monohydrate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sulfuric Acid | Stronger acid; used in dehydration reactions. | |

| Benzenesulfonic Acid | Similar sulfonyl group; less soluble than p-toluenesulfonic acid. | |

| 4-Methylbenzenesulfonyl Chloride | Used for sulfonylation; more reactive due to chlorine. |

p-Toluenesulfonic acid monohydrate stands out due to its balance between reactivity and stability, making it particularly useful as a laboratory catalyst without the aggressive behavior associated with stronger acids like sulfuric acid.

Traditional Sulfonation Approaches in Industrial Production

The industrial production of p-toluenesulfonic acid monohydrate predominantly relies on the direct sulfonation of toluene. This electrophilic aromatic substitution reaction represents one of the most straightforward and economical routes to PTSA production. In contrast to many other electrophilic substitutions, the sulfonation process is notably reversible, necessitating careful control of reaction conditions to maximize yield and selectivity.

The traditional industrial process typically employs concentrated sulfuric acid (98%) or oleum (20%) as the sulfonating agent. The reaction is conducted under reflux conditions, where the toluene-water azeotrope facilitates the continuous removal of water generated during the reaction, thus driving the equilibrium toward product formation.

A standard laboratory-scale preparation involves a Dean-Stark setup for efficient water removal, as illustrated in the following procedure:

- Toluene is heated under reflux in a reaction flask equipped with a Dean-Stark trap.

- Concentrated sulfuric acid (98%) is added dropwise over approximately 30 minutes.

- The reaction continues under reflux conditions, allowing the water generated during sulfonation and any water present in the sulfuric acid to be removed azeotropically with toluene.

- The reaction typically completes within 1-2 hours after water removal ceases.

The sulfonation reaction proceeds according to the following mechanism, where the active sulfonating species is either free sulfur trioxide or the HSO3+ cation present in equilibrium in concentrated sulfuric acid:

C6H5CH3 + SO3 → CH3C6H4SO3HA significant advantage of industrial PTSA production is the high regioselectivity toward para-substitution, which is attributed to the directing effect of the methyl group. However, small amounts of ortho-isomer are invariably formed, necessitating subsequent purification steps.

Table 1: Comparison of Traditional Sulfonation Methods for PTSA Production

The traditional sulfonation process, while effective, presents several environmental challenges. The primary concern is the generation of substantial amounts of dilute waste sulfuric acid (55-60%), typically producing approximately 2 tons of waste acid per ton of product when using oleum. This waste acid contains high levels of chemical oxygen demand (COD) and color-causing compounds, making disposal or recycling difficult. These environmental considerations have motivated research into more sustainable production methods, as discussed in subsequent sections.

Modern Catalytic Systems for Enhanced Yield and Purity

Modern approaches to p-toluenesulfonic acid monohydrate synthesis have focused on addressing the environmental and efficiency limitations of traditional methods. Among the most significant advancements is the use of gaseous sulfur trioxide as the sulfonating agent, which offers several advantages over conventional liquid-phase sulfonation with sulfuric acid or oleum.

The gas-phase sulfonation process employs diluted sulfur trioxide in an inert carrier gas, allowing for more precise control of the reaction exotherm and improved selectivity. Wu et al. developed a jet loop reactor (JLR) system that demonstrated superior performance for continuous PTSA production using gaseous SO3. The process operates under carefully controlled temperature conditions to maximize para-selectivity while minimizing the formation of undesirable byproducts.

Research has shown that reaction temperature significantly impacts isomer distribution in the sulfonation process. At lower temperatures (0-25°C), para-selectivity is enhanced, while higher temperatures promote the formation of meta- and ortho-isomers. Table 2 illustrates this temperature-dependent selectivity pattern based on experimental data:

Table 2: Effect of Reaction Temperature on Isomer Selectivity in Toluene Sulfonation with 7.5% (v/v) SO3

| Temperature (°C) | Toluene Conversion (%) | Selectivity (%) | ||

|---|---|---|---|---|

| para- | ortho- | meta- | ||

| 15 | 19.6 | 93.1 | 6.1 | 0.8 |

| 39.2 | 92.6 | 6.5 | 0.9 | |

| 58.8 | 91.5 | 7.4 | 1.1 | |

| 78.4 | 89.5 | 9.1 | 1.4 | |

| 25 | 19.6 | 90.1 | 8.6 | 1.3 |

| 39.2 | 89.3 | 9.2 | 1.5 | |

| 58.8 | 88.7 | 9.6 | 1.7 | |

| 78.4 | 88.2 | 9.9 | 1.9 | |

| 35 | 19.6 | 86.8 | 11.4 | 1.8 |

| 39.2 | 86.4 | 11.6 | 2.0 | |

| 58.8 | 85.8 | 12.0 | 2.2 | |

| 78.4 | 85.3 | 12.3 | 2.4 | |

| 98.0 | 84.9 | 12.6 | 2.5 |

Source: Adapted from Wu et al.

Another significant advancement in PTSA synthesis is the mother liquid circulation formula approach. This innovative method, described in a Chinese patent, involves recycling a portion of the sulfuric acid mother liquor from the crystallization step back into the reaction system, reducing waste acid generation significantly. The process begins with conventional sulfonation using 20% oleum at 80-120°C, followed by controlled crystallization of the product. The mother liquor is then partially recycled, with only a small portion requiring water addition to adjust the sulfuric acid concentration to 55-60% for final product recovery.

The mother liquid circulation process achieves PTSA monohydrate with purity exceeding 99.5% and product content of at least 98.5%, representing a substantial improvement over traditional methods while simultaneously reducing environmental impact.

Heterogeneous catalytic systems have also been explored as environmentally friendly alternatives for PTSA production. These include solid acid catalysts based on sulfonated cross-linked resins and zeolites, which offer the advantages of easy catalyst recovery and reduced waste generation. For instance, sulfonic acid-functionalized zeolite Beta catalysts have demonstrated excellent performance in reactions involving liquid water, combining strong Brønsted acidity with the beneficial confinement effects of zeolite structures.

Table 3: Comparison of Modern Production Methods for p-Toluenesulfonic Acid Monohydrate

These modern approaches not only improve product quality and yield but also align with the principles of green chemistry by reducing waste generation and energy consumption. The integration of these advanced methodologies into industrial processes represents a significant step toward more sustainable PTSA production.

Recrystallization and Purification Techniques for Academic Use

For laboratory-scale preparation and academic use, obtaining high-purity p-toluenesulfonic acid monohydrate often requires additional purification steps beyond the initial synthesis. Several recrystallization and purification techniques have been developed to remove common impurities such as sulfuric acid, benzenesulfonic acid, and ortho-isomers.

The most commonly employed purification method involves recrystallization from concentrated aqueous solutions. This technique effectively separates PTSA from inorganic impurities and isomeric contaminants due to differences in solubility. A standard procedure for this purification method is as follows:

- The crude PTSA is dissolved in a minimum amount of hot water to form a saturated solution.

- The solution is cooled slowly to promote the formation of large, pure crystals.

- The crystalline product is isolated by filtration and washed with small portions of cold water to remove remaining impurities.

- For highly pure material, multiple recrystallizations may be necessary.

A more effective approach for removing water from the final product involves azeotropic drying with toluene. This method leverages the water-toluene azeotrope to efficiently eliminate residual moisture, yielding anhydrous or monohydrate PTSA depending on the precise conditions employed. The procedure typically involves:

- Dissolving the recrystallized PTSA in toluene in a flask equipped with a Dean-Stark trap.

- Heating the mixture under reflux until no more water collects in the trap.

- Cooling the solution to precipitate the product.

- Filtering and drying the purified PTSA under vacuum.

For academic applications requiring exceptionally high purity, a method involving gaseous hydrogen chloride precipitation has proven effective. In this approach:

- The crude PTSA is dissolved in the minimum amount of water.

- The solution is saturated with gaseous HCl, which reduces the solubility of PTSA.

- Upon cooling, the purified PTSA crystallizes and is collected by filtration.

- The product is dried over desiccants such as NaOH and sulfuric acid to remove residual water and HCl.

Table 4: Comparison of Purification Methods for p-Toluenesulfonic Acid Monohydrate

The physical properties of the purified p-toluenesulfonic acid monohydrate are critical for verifying product quality. High-purity material should exhibit:

- Melting point: 103-106°C (anhydrous form)

- Appearance: White to slightly pink crystalline solid

- Solubility: Highly soluble in water, alcohols, and other polar organic solvents

- Acidity: Comparable to strong mineral acids (pKa approximately -2.8)

- Hygroscopicity: Highly hygroscopic nature requiring careful storage

For analytical purposes, the purity of PTSA monohydrate can be determined through various instrumental techniques including high-performance liquid chromatography (HPLC), gas chromatography (GC), and titration methods. The sulfuric acid content, a common impurity in PTSA, can be quantified through barium precipitation methods or specialized titration procedures.

The development of these refined purification techniques has enabled the production of high-purity p-toluenesulfonic acid monohydrate suitable for sensitive applications in pharmaceutical synthesis, where catalyst purity directly impacts product quality and safety.

Brønsted Acid Activation Modes in Organic Transformations

PTSA·H₂O functions as a strong proton donor due to its high acidity (comparable to hydrochloric acid) [2], enabling activation of electrophilic substrates such as alkyl halides, alkenes, and carbonyl compounds. In Friedel-Crafts alkylation, PTSA·H₂O protonates alkyl halides to generate carbocation intermediates, which undergo electrophilic aromatic substitution with minimal side reactions like transalkylation or polymerization [1] [3]. For example, in the coupling of activated alkyl halides with aromatic nuclei, the catalyst’s acidity selectively stabilizes reactive intermediates while avoiding excessive substrate decomposition [1].

In carbonyl activation, PTSA·H₂O protonates carbonyl oxygen atoms, enhancing electrophilicity for nucleophilic attacks. This mode is critical in esterifications, where the acid accelerates the reaction by polarizing the carbonyl group of carboxylic acids, facilitating nucleophilic substitution by alcohols [2] [3]. The monohydrate form ensures controlled release of water, preventing reversible hydrolysis and shifting equilibrium toward product formation [2]. Compared to anhydrous sulfuric acid, PTSA·H₂O offers milder conditions and better compatibility with acid-sensitive functional groups [3].

Hydrogen-Bonding Networks in Transition State Stabilization

Hydrogen-bonding interactions between PTSA·H₂O and solvents or substrates play a pivotal role in organizing transition states. In carbonyl-olefin metathesis, hexafluoroisopropanol (HFIP) solvent forms a hydrogen-bonded network with PTSA·H₂O, enhancing the catalyst’s acidity and stabilizing oxocarbenium ion intermediates [6]. Computational studies reveal that HFIP’s hydroxyl group acts as a hydrogen-bond donor to the sulfonate anion of PTSA, increasing the effective proton concentration and lowering activation barriers by 5–8 kcal/mol [6].

Similarly, in cyclization reactions of 2-alkynylbenzoates, PTSA·H₂O interacts with alkyne π-systems via hydrogen bonding, polarizing the triple bond and facilitating intramolecular nucleophilic attack by the ester carbonyl oxygen [7]. Isotopic labeling experiments demonstrate that water from the monohydrate participates in proton shuttle mechanisms, mediating tautomerization steps critical for regioselective cyclization [7]. These networks not only accelerate reactions but also enforce stereoelectronic control, minimizing byproduct formation.

Cooperative Catalysis with Chiral Synthons and Metal Complexes

PTSA·H₂O exhibits remarkable synergy with metal catalysts in multicomponent reactions. In palladium-catalyzed alkoxycarbonylation of internal alkenes, PTSA·H₂O acts as a hydrogen shuttle, facilitating CO generation from formic acid while the palladium center mediates alkene isomerization and CO insertion [5]. Density functional theory (DFT) calculations show that PTSA·H₂O lowers the energy barrier for formic acid dehydration from 28.3 kcal/mol to 14.7 kcal/mol by stabilizing charged intermediates through hydrogen bonding [5].

In asymmetric synthesis, PTSA·H₂O cooperates with chiral amines or phosphoric acids to induce enantioselectivity. For instance, in the silver triflate/PTSA·H₂O co-catalyzed synthesis of isocoumarins, the chiral environment provided by silver-alkyne coordination complexes directs the regioselective attack of nucleophiles, while PTSA·H₂O ensures rapid proton transfer during cyclization [7]. This dual activation strategy achieves enantiomeric excesses >90% under mild conditions [7].

Metal-organic frameworks (MOFs) incorporating PTSA·H₂O have also been explored for tandem catalysis. In one system, PTSA·H₂O grafted onto a zirconium-based MOF catalyzes esterification, while adjacent palladium sites facilitate subsequent hydrogenation, demonstrating a 92% overall yield in a two-step sequence [3]. Such cooperative systems highlight PTSA·H₂O’s adaptability in modular catalytic platforms.

Para-toluenesulfonic acid monohydrate represents a cornerstone reagent in modern asymmetric organic synthesis, demonstrating remarkable versatility across multiple mechanistic pathways. Its unique properties as a strong organic acid (pKa -1.34) [1] [2] combined with excellent solubility characteristics in polar solvents [3] [1] enable precise control over stereochemical outcomes in complex transformations.

Enantioselective Cyclization and Rearrangement Reactions

Enantioselective cyclization processes mediated by p-toluenesulfonic acid monohydrate constitute a fundamental strategy for constructing complex cyclic architectures with defined stereochemistry. The mechanistic foundation relies on the compound's ability to protonate specific functional groups, thereby activating substrates toward intramolecular cyclization while maintaining stereocontrol through carefully orchestrated transition states.

Asymmetric Hydrogenation Systems

The most extensively documented application involves asymmetric hydrogenation of tetrahydropyridine derivatives. In the synthesis of alogliptin, p-toluenesulfonic acid monohydrate serves as both a substrate modifier and reaction promoter [4]. The transformation of 1,4,5,6-tetrahydropyridine-3-carboxamide proceeds through formation of the corresponding p-toluenesulfonate salt, which undergoes ruthenium-catalyzed asymmetric hydrogenation to yield (R)-nipecotamide with exceptional enantioselectivity (99.7% enantiomeric excess) [4].

The mechanistic pathway involves initial salt formation between the substrate and p-toluenesulfonic acid monohydrate, creating a more reactive species for asymmetric hydrogenation. The use of Ru(CF₃CO₂)₂{(S)-phanephos} as the chiral catalyst, in combination with potassium bromide as an additive, enables catalyst loadings as low as 1:1000 while maintaining high enantioselectivity [4]. Subsequent crystallization from ethanol provides the final product in 76% yield with 99.7% enantiomeric excess [4].

Scale-up studies demonstrate the robustness of this methodology, with 50.0 kg scale reactions yielding 25.5 kg of product in 68% yield with 99.6% enantiomeric excess [4]. The residual metal content analysis reveals excellent purification efficiency, with palladium and ruthenium concentrations below 0.081 ppm and 3.6 ppm, respectively [4].

Gold-Catalyzed Hydrative Cyclizations

Para-toluenesulfonic acid monohydrate demonstrates exceptional utility in gold-catalyzed enantioselective hydrative cyclizations of N-propargyl-ynamides [5]. These transformations represent the first enantioselective variants of gold-catalyzed hydrative cyclizations, achieving N-tosyl-3,6-dihydropyridin-2(1H)-ones in excellent yields and stereoselectivities [5].

The reaction mechanism involves initial iminium activation of the propargylic aldehyde component, followed by atroposelective aza-Michael addition and intramolecular aldol condensation [5]. The use of bis-gold(I) complexes derived from chiral diphosphines enables enantiomeric ratios up to 94:6 across twenty documented examples [5]. The role of p-toluenesulfonic acid extends beyond simple protonation, involving coordination with the gold catalyst to create a more defined chiral environment around the reaction center.

Mechanistic investigations reveal that p-toluenesulfonic acid participates in the activation of both the propargylic C≡C bond and the ynamide triple bond through a dual coordination mechanism [5]. This unprecedented activation mode enables selective functionalization of complex polyyne substrates while maintaining high levels of stereocontrol.

Zinc-Catalyzed Cyclizative Rearrangements

Recent developments in zinc chloride-catalyzed cyclizative 1,2-rearrangements demonstrate the versatility of p-toluenesulfonic acid monohydrate in promoting complex stereochemical transformations [6]. These reactions proceed through an unprecedented direct [4 + 2] heteroannulation followed by 1,2-ester migration, yielding C3-disubstituted morpholin-2-ones bearing aza-quaternary stereocenters [6].

The transformation begins with formal [4 + 2] cyclization between 2,3-diketoesters and amino alcohols, generating cyclic α-iminium hemiacetal intermediates [6]. Para-toluenesulfonic acid serves multiple roles in this system: it promotes the initial cyclization step through protonation of the carbonyl oxygen, stabilizes the intermediate through hydrogen bonding interactions, and facilitates the subsequent 1,2-ester migration through acid-catalyzed activation [6].

Control experiments demonstrate that p-toluenesulfonic acid alone promotes a formal [3 + 2] reaction pathway, yielding oxazolidine intermediates in moderate yields [6]. However, the combination with zinc chloride redirects the reaction toward the desired [4 + 2] pathway, highlighting the synergistic effects between different catalytic components [6].

The stereochemical outcome arises from preferential shielding of one prochiral face by the substrate's steric environment, with the ester group migration occurring from the less hindered Re face [6]. This selectivity pattern holds across various chiral amino alcohol substrates, delivering products with diastereoselectivities exceeding 20:1 in most cases [6].

Atroposelective Bond Formation via Non-Covalent Interactions

Atroposelective synthesis represents one of the most challenging frontiers in asymmetric catalysis, requiring precise control over axial chirality through restricted bond rotation. Para-toluenesulfonic acid monohydrate has emerged as a crucial component in several breakthrough methodologies for constructing axially chiral compounds through non-covalent interaction networks.

Chiral Phosphoric Acid Cooperative Systems

The development of cooperative catalytic systems involving p-toluenesulfonic acid monohydrate and chiral phosphoric acids has revolutionized atroposelective synthesis [7] [8]. In the enantioselective allenoate Claisen rearrangement, silicated tosic acid (Si-TsOH) demonstrates superior performance compared to traditional Lewis acid catalysts [7].

The reaction mechanism involves formation of a hydrogen-bonded network between the chiral auxiliary, Si-TsOH catalyst, and the allenoate substrate [7]. This network creates a rigid transition state geometry that enables exceptional stereocontrol, with products obtained in 91% enantiomeric excess and 92% yield [7]. The superiority of Brønsted acids over Lewis acids in this system stems from their ability to facilitate catalyst turnover while maintaining the rigid transition states required for high stereocontrol [7].

Recyclability studies reveal that Si-TsOH can be reused with retention of enantioselectivity (92% to 91% enantiomeric excess over two cycles), although product yields decrease due to catalyst leaching [7]. The chiral auxiliary, (S)-(+)-2-(methoxymethyl)pyrrolidine, can be recovered in 85-87% yield through simple acid-base extraction protocols [7].

Atroposelective Iodination Reactions

Recent advances in atroposelective halogenation have unveiled the utility of p-toluenesulfonic acid derivatives in controlling C-N stereogenic axes [8]. The catalytic enantioselective iodination of N-arylindoles demonstrates precise control over axial chirality through chiral phosphoric acid catalysis [8].

The reaction proceeds through initial iodination at the C-3 position of the N-arylindole substrate, followed by iodine migration and deprotonation to establish the axially chiral product [8]. Computational studies reveal that hydrogen-bonding donors on the aromatic ring play crucial roles in achieving high enantioselectivities by directing the approach of the iodinating reagent [8].

The substrate scope encompasses various N-arylindoles bearing hydrogen-bonding functionalities, with enantioselectivities typically exceeding 90% [8]. Subsequent transformations with carbonyl electrophiles proceed with retention of stereochemical integrity, demonstrating the synthetic utility of the axially chiral products [8].

Inherently Chiral Calixarene Synthesis

The enantioselective synthesis of inherently chiral sulfur-containing calixarenes represents a cutting-edge application of p-toluenesulfonic acid monohydrate in atroposelective catalysis [9]. These transformations involve complex hydrogen-bonding networks between p-toluenesulfonic acid, hexafluoroisopropanol (HFIP), and chiral Lewis base catalysts [9].

Mechanistic investigations reveal that p-toluenesulfonic acid participates in a network of hydrogen-bond interactions with HFIP, creating an activated species that reacts with the chiral Lewis base catalyst [9]. This cooperative system enables the formation of products with exceptional chemoselectivity and enantioselectivity, with kinetic studies indicating a reaction order of approximately 2.2 in HFIP [9].

The transformation proceeds through initial formation of a kinetically favored product, which subsequently rearranges to the thermodynamically stable axially chiral calixarene under the influence of the cooperative catalytic system [9]. Control experiments demonstrate that the conversion process occurs through an intermolecular pathway, requiring the presence of both p-toluenesulfonic acid and HFIP for optimal performance [9].

Radical-Mediated Transformations Enabled by Acidic Media

The unique properties of p-toluenesulfonic acid monohydrate as a non-oxidizing organic acid make it an ideal medium for radical-mediated transformations that require precise pH control without interfering oxidative side reactions. These applications span from classical radical cyclizations to contemporary photoredox catalysis systems.

Electrochemical Radical Cation Processes

Electrochemical radical cation aza-Wacker cyclizations under acidic conditions represent a frontier application of p-toluenesulfonic acid monohydrate in radical chemistry [10]. These transformations proceed through single-electron oxidation of alkenes to generate radical cations that participate in both radical and ionic bond formation processes [10].

The reaction mechanism involves electrochemical oxidation of bench-stable alkene substrates to form radical cations, which undergo nucleophilic attack by tethered sulfonamide groups [10]. Para-toluenesulfonic acid provides the acidic medium necessary for radical cation stabilization while preventing unwanted side reactions that could occur under more oxidizing conditions [10].

The substrate scope includes various N-sulfonamide-tethered alkenes, with cyclization proceeding to form five-membered ring products under mild electrochemical conditions [10]. The use of p-toluenesulfonic acid enables operation under ambient temperature and pressure, avoiding the harsh conditions typically required for related thermal processes [10].

Photoinduced Radical Shift Mechanisms

Para-toluenesulfonic acid monohydrate serves as a crucial component in photoinduced 1,2-radical shift transformations, enabling efficient generation of important radical synthons [11]. These processes involve initial photochemical radical generation followed by acid-promoted rearrangement steps that create new reactive intermediates [11].

The mechanism typically begins with photoexcitation of suitable chromophores, generating initial radical species through hydrogen atom transfer or single-electron transfer processes [11]. Para-toluenesulfonic acid facilitates subsequent 1,2-radical shifts by providing protons for hemiacetal formation and stabilizing charged intermediates through ionic interactions [11].

Specific examples include the conversion of carbohydrate derivatives through regioselective C-H activation, where p-toluenesulfonic acid promotes dehydration of radical intermediates through selective C-O bond cleavage [11]. These transformations provide access to 2-keto-3-deoxy derivatives with opposite regiochemistry compared to enzyme-catalyzed processes [11].

Radical Polymerization Initiation

The development of p-toluenesulfonic acid-based radical polymerization systems demonstrates the compound's versatility in materials chemistry applications [12]. N,N-dimethylanilinium p-toluenesulfonate serves as an effective initiator for free radical polymerization of alkyl methacrylates at elevated temperatures [12].

The initiator system operates through thermal decomposition of the aniline-acid complex to generate radical species capable of initiating polymerization [12]. This approach provides a quasi-living polymerization system with excellent molecular weight control and narrow polydispersity indices [12].

The polymerization mechanism involves initial thermal dissociation of the p-toluenesulfonate anion from the dimethylanilinium cation, followed by hydrogen atom abstraction to generate propagating radicals [12]. The controlled nature of the polymerization enables synthesis of block copolymers through sequential monomer addition, as demonstrated in the preparation of poly(methyl methacrylate-co-benzyl methacrylate) materials [12].

Acid-Promoted Radical Cyclization

Classical radical cyclization reactions benefit significantly from the controlled acidic environment provided by p-toluenesulfonic acid monohydrate [13] [14]. Unlike mineral acids that can cause unwanted oxidation or decomposition, the organic acid provides optimal conditions for selective radical generation and cyclization [13].

The compound demonstrates particular utility in electrophilic aromatic substitution reactions involving radical intermediates [13]. Under these conditions, p-toluenesulfonic acid promotes selective alkylation of aromatic nuclei through activation of alkyl halides, alkenes, or tosylates while minimizing side reactions such as transalkylation and polymerization [13].

Recovery and reuse studies demonstrate the practical advantages of p-toluenesulfonic acid over conventional Friedel-Crafts catalysts [13]. The catalyst can be recovered from reaction mixtures through simple extraction procedures, with minimal environmental impact compared to aluminum chloride or boron trifluoride systems [13]. The high specificity of these reactions, combined with the low cost and environmental friendliness of the catalyst, makes this approach attractive for industrial applications [13].

Physical Description

White crystalline solid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H314 (16.4%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (92.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (67.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (31.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant